3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
Description
Properties
CAS No. |
1246384-89-3 |
|---|---|
Molecular Formula |
C6H8FN3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine and Derivatives
Strategic Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the cornerstone of the synthesis of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine. Various methods have been developed for the construction of this five-membered heterocyclic system, with cyclocondensation reactions being a prominent and versatile approach.
Cyclocondensation Reactions for Pyrazole Synthesis
Cyclocondensation reactions are a widely employed and classical method for the synthesis of the pyrazole ring. This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govchim.it In the context of synthesizing the target molecule, a key precursor is a β-ketonitrile bearing a cyclopropyl (B3062369) group.
The most direct route to the 3-cyclopropyl-5-aminopyrazole core involves the condensation of 3-cyclopropyl-3-oxopropanenitrile (B32227) with hydrazine. nih.govnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov
A variety of reaction conditions can be employed for this transformation, often utilizing a protic solvent such as ethanol (B145695) and may be catalyzed by either acid or base. The use of hydrazine hydrate (B1144303) is common for the introduction of the unsubstituted pyrazole nitrogen.
| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |
| 3-cyclopropyl-3-oxopropanenitrile | Hydrazine hydrate | 3-cyclopropyl-1H-pyrazol-5-amine | Ethanol, reflux | Not specified | nih.gov |
| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | General | Not specified | nih.gov |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of highly substituted pyrazoles.
For instance, four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate are known to produce pyranopyrazoles. researchgate.net By carefully selecting the appropriate building blocks, it is conceivable to design an MCR that could lead to the desired 3-cyclopropyl-4-fluoropyrazole scaffold.
Transition Metal-Catalyzed Cyclization Pathways
Transition metal catalysis offers powerful tools for the formation of heterocyclic rings through various C-H activation and cross-coupling strategies. While less common for the initial construction of the pyrazole ring itself compared to cyclocondensation, transition metal-catalyzed reactions are highly relevant for the functionalization of a pre-formed pyrazole ring, which will be discussed in a later section.
Introduction and Regioselective Functionalization of the Fluorine Atom
The introduction of a fluorine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct fluorination of a pre-formed pyrazole or by using a fluorinated precursor in the cyclization step.
Direct Fluorination Techniques and Challenges
The direct fluorination of a pyrazole ring can be challenging due to the potential for multiple reactive sites and the high reactivity of many fluorinating agents. Electrophilic fluorinating reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are commonly used for the introduction of fluorine onto electron-rich aromatic and heterocyclic systems. The success and regioselectivity of such a reaction on a 3-cyclopropyl-1H-pyrazol-5-amine scaffold would depend on the relative nucleophilicity of the different positions on the pyrazole ring. The amino group at the C5 position is strongly activating, which would likely direct electrophilic attack to the C4 position. However, side reactions, including di- or tri-fluorination, or reaction at the nitrogen atoms, are potential challenges that would need to be carefully controlled.
Precursor-Based Fluorine Incorporation Strategies
A more controlled and often preferred method for the regioselective introduction of a fluorine atom is to incorporate it into one of the precursors before the cyclization reaction. A highly relevant strategy for the synthesis of 4-fluoro-5-aminopyrazoles involves the use of a fluorinated β-enolate salt.
Specifically, the synthesis of 5-amino-4-fluoropyrazoles has been demonstrated through the cyclocondensation of hydrazines with potassium (Z)-2-cyano-2-fluoroethenolate. researchgate.net This fluorinated precursor effectively installs the fluorine atom at the C4 position and the amino group at the C5 position of the resulting pyrazole ring.
To apply this methodology to the synthesis of this compound, a plausible, though not explicitly documented, approach would be the reaction of a cyclopropyl hydrazine derivative with potassium (Z)-2-cyano-2-fluoroethenolate. Alternatively, the development of a synthetic route to a cyclopropyl-containing fluoro-β-ketonitrile, such as 3-cyclopropyl-2-fluoro-3-oxopropanenitrile (B14041300) , would provide a key intermediate. The cyclocondensation of this precursor with hydrazine would be a direct and regioselective route to the target molecule.
| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Hydrazines | 5-Amino-4-fluoropyrazoles | Not specified | Moderate | researchgate.net |
The synthesis of the required 3-cyclopropyl-2-fluoro-3-oxopropanenitrile could potentially be achieved through the α-fluorination of 3-cyclopropyl-3-oxopropanenitrile using an electrophilic fluorinating agent.
Synthesis of the Cyclopropyl Moiety and Stereochemical Control
The cyclopropyl group at the C3 position of the pyrazole is a crucial determinant of the molecule's biological activity. Its synthesis requires methods that can control both diastereoselectivity and enantioselectivity.
The formation of the cyclopropyl ring is typically achieved through cyclopropanation of an alkene precursor. The diastereoselectivity of this process is a key consideration.
Transition-Metal Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds, catalyzed by transition metals like rhodium or copper, is a common method. The choice of catalyst and ligands can significantly influence the diastereomeric outcome. For instance, rhodium-catalyzed reactions can be tuned to favor specific diastereomers. organic-chemistry.org
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid that reacts with an alkene. The presence of directing groups, such as hydroxyls, on the alkene substrate can lead to high diastereoselectivity.
Substrate-Controlled Reactions: In some cases, the inherent stereochemistry of the starting materials dictates the stereochemical outcome of the cyclopropanation. For example, the reaction of substituted cyclopropyl alcohols can proceed with C-C bond cleavage and subsequent cyclization to yield complex structures, where the stereochemistry is influenced by the starting alcohol. acs.org
A summary of common cyclopropanation approaches is presented below:
| Method | Reagents | Key Features |
| Transition-Metal Catalysis | Alkene, Diazo compound, Rh or Cu catalyst | Tunable diastereoselectivity based on catalyst/ligands. organic-chemistry.org |
| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn(Cu) | Often directed by existing functional groups. |
| Substrate-Controlled | Cyclopropyl alcohols, Rh(III) catalyst | C-C bond cleavage and intramolecular cyclization. acs.org |
Achieving enantiopurity in the cyclopropyl moiety is often essential for optimal biological activity.
Chiral Catalysts: The use of chiral dirhodium complexes, such as those derived from adamantylglycine, has proven effective in catalyzing the reaction between 1-aryl-2,2,2-trifluorodiazoethanes and alkenes to produce trifluoromethyl-substituted cyclopropanes with high enantioselectivity (88–98% ee). organic-chemistry.org Recently, a novel strategy involving the catalytic generation of chiral Rh(II)-carbenes from aryl C-H bonds has been developed for the regio-, diastereo-, and enantioselective construction of cyclopropane (B1198618) rings. acs.org
Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have been used to catalyze asymmetric olefin cyclopropanation. For example, myoglobin-mediated carbene transfer from ex situ generated diazoacetonitrile has yielded nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity (up to >99.9% de and ee). rochester.edu
Chiral Auxiliaries: While not always the most efficient route, attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction, with the auxiliary being removed in a subsequent step.
Key enantioselective methods are highlighted in the following table:
| Approach | Catalyst/Mediator | Reported Selectivity |
| Chiral Rhodium Catalysis | Rh₂(R-PTAD)₄ | 88–98% ee organic-chemistry.org |
| Chiral Rh(II)-Carbene from C-H | Chiral Rh(II) carbynoids | High regio-, diastereo-, and enantioselectivity acs.org |
| Biocatalysis | Engineered Myoglobin | Up to >99.9% de and ee rochester.edu |
Amination Reactions and Positional Selectivity at the 5-Position
The introduction of the amine group at the C5 position of the pyrazole ring is a critical step that requires high positional control.
Nucleophilic aromatic substitution (SNAr) is a conventional method for introducing an amine group onto the pyrazole ring. This typically involves reacting a pyrazole with a leaving group (e.g., a halogen) at the 5-position with an amine.
Synthesis from Fluorinated Precursors: A method for synthesizing 5-amino-4-fluoropyrazoles has been demonstrated using potassium (Z)-2-cyano-2-fluoroethenolate as a fluorinated C3 building block. nih.gov This precursor reacts with substituted hydrazines, such as phenylhydrazine, to yield the desired fluorinated aminopyrazoles. nih.gov
From Halogenated Pyrazoles: The synthesis often proceeds via a halogenated pyrazole intermediate. For instance, a 5-chloro or 5-bromo pyrazole can react with an amine nucleophile to yield the 5-aminopyrazole. The electron-withdrawing nature of the fluorine at the C4 position facilitates this substitution.
The Buchwald-Hartwig amination has become a powerful and widely used method for forming C-N bonds in organic synthesis. wikipedia.org
Palladium-Catalyzed Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. It has been successfully applied to the amination of 4- and 3-bromo-1H-pyrazoles with a variety of aliphatic and aromatic amines. nih.gov The use of specialized ligands, such as tBuDavePhos, can facilitate the coupling of amines lacking a β-hydrogen atom with 4-bromo-1-tritylpyrazole. researchgate.netnih.gov
Advantages over SNAr: The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions, making it a versatile tool for synthesizing aminopyrazole derivatives. wikipedia.org The development of various generations of catalyst systems has expanded its applicability to almost any amine. wikipedia.org
A comparison of amination strategies is provided below:
| Method | Substrates | Catalyst/Conditions | Key Features |
| Nucleophilic Substitution | 5-Halo-4-fluoropyrazole, Amine | Typically requires heat or strong base | Direct, but can have limited scope. |
| From Fluorinated Precursor | Potassium (Z)-2-cyano-2-fluoroethenolate, Hydrazine | Mild conditions nih.gov | Utilizes a specialized building block. nih.gov |
| Buchwald-Hartwig Amination | 5-Halo-4-fluoropyrazole, Amine | Palladium catalyst, phosphine (B1218219) ligand, base | Broad substrate scope, milder conditions. wikipedia.orgnih.gov |
Design and Synthesis of Structural Analogs and Derivatives for Structure-Reactivity Studies
To understand the structure-activity relationship (SAR) of this compound, various structural analogs are synthesized. These studies are crucial for optimizing the compound's properties as, for instance, a kinase inhibitor. nih.govmdpi.commdpi.comacs.org
Modification of the Pyrazole Core: The pyrazole ring itself is a key pharmacophore. nih.govnih.gov Modifications can include substitution at the N1 position. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to evaluate their antimicrobial activities. nih.govtandfonline.com
Variation of the C3-Substituent: The cyclopropyl group can be replaced with other alkyl or aryl groups to probe the effect of size and electronics in this region. The SAR of some kinase inhibitors revealed that a cyclobutyl group was more optimal for activity than cyclopropyl, cyclopentyl, or phenyl groups. mdpi.com
Modification of the C5-Amine: The primary amine at the C5 position can be acylated or alkylated to explore the impact on biological activity. For instance, a series of benzamide (B126) derivatives were synthesized from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. nih.govtandfonline.com
Alteration of the C4-Substituent: The fluorine atom at the C4 position can be substituted with other groups to evaluate the role of electronics and sterics. In one study, a fluoro substituent was found to be more optimal than a cyano group for the activity of certain kinase inhibitors. mdpi.com
The systematic synthesis and evaluation of these analogs provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective compounds. nih.govnih.gov
Modification of Substituents on the Pyrazole Nitrogen Atom
The nitrogen atom at the N-1 position of the pyrazole ring is a common site for substitution, significantly influencing the molecule's physicochemical properties. Various alkyl and aryl groups can be introduced at this position.
A prominent example involves the synthesis of 1-substituted-3-cyclopropyl-1H-pyrazol-5-amine derivatives. One reported route involves the introduction of a 4-methoxybenzyl group onto the pyrazole nitrogen. tandfonline.comnih.govnih.gov This synthesis is typically achieved through a nucleophilic substitution reaction, where a suitable pyrazole precursor is alkylated. nih.gov The N-alkylation of pyrazoles can also be accomplished using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, a method that provides access to a variety of N-alkyl pyrazoles, including those with benzylic and phenethyl groups. researchgate.net
Another simple modification is N-methylation, leading to compounds such as 3-cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine. smolecule.com The general synthesis of 1,3,5-substituted pyrazoles often starts with the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. nih.gov By selecting the appropriate hydrazine derivative (e.g., methylhydrazine or phenylhydrazine), the desired substituent can be installed on the pyrazole nitrogen. nih.govnih.gov For instance, the reaction of a β-ketonitrile with a substituted hydrazine is a common strategy for constructing the N-substituted pyrazole core.
| N-1 Substituent | Synthetic Method | Precursors | Reference(s) |
| Methyl | N-methylation | This compound | smolecule.com |
| 4-Methoxybenzyl | Nucleophilic Substitution | 3-cyclopropyl-1H-pyrazol-5-amine, 4-methoxybenzyl halide | tandfonline.comnih.govnih.gov |
| Aryl Groups | Cyclocondensation | Substituted arylhydrazine, 1,3-dicarbonyl compound | nih.govnih.gov |
| General Alkyl | N-alkylation | Pyrazole, Trichloroacetimidate electrophile | researchgate.net |
Variation in Cyclopropyl Ring Substitutions
Modifying the cyclopropyl moiety at the C-3 position offers another avenue for structural diversification. Synthetic strategies often involve constructing the pyrazole ring from an already substituted cyclopropane precursor.
An effective method for creating substituted pyrazoles involves the annulation reaction of donor-acceptor (D-A) cyclopropanes with hydrazines. bohrium.comacs.org In this approach, 2-aroyl-substituted D-A cyclopropanes react with arylhydrazines in the presence of a DBU/AlCl₃ system to yield fully substituted pyrazoles. bohrium.comacs.org The scope of this reaction is broad, tolerating various substituents on the cyclopropane ring, including both electron-donating and electron-withdrawing groups. bohrium.com However, significant steric hindrance at the ortho position of an aryl substituent on the cyclopropane can negatively impact the reaction yield. bohrium.com
Another example of cyclopropyl ring modification involves gem-difluorination. The synthesis of N-(gem-difluorocyclopropyl)pyrazoles has been achieved through the difluorocyclopropanation of N-vinylpyrazoles. sci-hub.se While this specific example involves substitution on a cyclopropyl group attached to the pyrazole nitrogen, the underlying synthetic principles for modifying the cyclopropane ring are relevant. These modified cyclopropyl pyrazoles can serve as building blocks for further functionalization, such as the reduction of a nitro group to an amine or the oxidation of an aldehyde to a carboxylic acid. sci-hub.se
| Cyclopropyl Modification | Synthetic Strategy | Key Reagents/Intermediates | Resulting Structure | Reference(s) |
| Aroyl-substituted | Annulation of D-A cyclopropanes | 2-Aroyl-3-arylcyclopropane-1,1-dicarbonitriles, Arylhydrazines, DBU/AlCl₃ | Fully substituted pyrazoles | bohrium.comacs.org |
| Gem-difluoro | Difluorocyclopropanation | N-vinylpyrazoles, CF₃SiMe₃–NaI system | N-gem-difluorocyclopropyl-substituted pyrazoles | sci-hub.se |
Exploration of Isosteric and Bioisosteric Replacements (from a synthetic/structural perspective)
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize molecular properties by substituting one atom or group with another that has similar physical or chemical characteristics.
Replacement of the Pyrazole Core: From a synthetic perspective, the pyrazole nucleus itself can be replaced with other five-membered heterocycles. For example, in analogs of the CB1 receptor antagonist rimonabant, the 1,5-diarylpyrazole core has been successfully replaced by thiazole, triazole, and imidazole (B134444) rings. nih.govacs.org The synthesis of these bioisosteres requires distinct heterocyclic chemistry routes tailored to each specific ring system. Molecular modeling studies have shown a close three-dimensional structural overlap between these replacement heterocycles and the original pyrazole scaffold. nih.govacs.org
Replacement of Substituents: Bioisosteric modifications are also applied to the substituents on the pyrazole ring.
Aromatic Ring Replacements: A phenyl group, often found in pyrazole derivatives, can be replaced by other aromatic or heteroaromatic rings like thiophene, furan, or pyridine (B92270) to alter properties such as lipophilicity and metabolic stability. researchgate.netcambridgemedchemconsulting.com The synthesis of a 5-(5-alkynyl-2-thienyl)pyrazole, for instance, involves replacing a conventional aryl group at the C-5 position with an alkynyl-substituted thiophene, a viable bioisosteric swap. researchgate.net
Amide and Carboxylic Acid Bioisosteres: Pyrazoles have been investigated as non-classical bioisosteres for amide functional groups. researchgate.netnih.gov This replacement requires careful synthetic planning to incorporate the pyrazole ring in a way that mimics the hydrogen bonding and conformational profile of the original amide bond. researchgate.net Similarly, other acidic heterocycles can serve as bioisosteres for carboxylic acid groups.
Fluorine and Related Groups: The fluorine atom at the C-4 position is a critical feature. The difluoromethyl group (CF₂H) has been proposed as a bioisosteric replacement for a hydroxyl group, as it can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com This suggests that other small, electron-withdrawing groups could potentially be synthesized and tested at this position.
The synthesis of these analogs often follows multi-step sequences. For example, the creation of pyrazole isosteres of the anti-inflammatory drug valdecoxib, where an isoxazole (B147169) is replaced by a pyrazole, can be achieved via a [3+2] cycloaddition followed by a bohrium.comacs.org sigmatropic rearrangement. hzdr.de
| Original Group | Bioisosteric Replacement | Synthetic Approach | Reference(s) |
| Pyrazole Ring | Thiazole, Triazole, Imidazole | Specific heterocyclic synthesis routes | nih.govacs.org |
| Isoxazole Ring | Pyrazole Ring | [3+2] cycloaddition / bohrium.comacs.org sigmatropic rearrangement | hzdr.de |
| Amide Group | Pyrazole Ring | Incorporation of pyrazole to mimic amide conformation | researchgate.netnih.gov |
| Phenyl Group | Thiophene, Pyridine | Suzuki or Stille coupling with heteroaryl boronic acids/stannanes | researchgate.netcambridgemedchemconsulting.com |
| Hydroxyl Group | Difluoromethyl (CF₂H) | Introduction of CF₂H moiety via specialized fluorinating agents | cambridgemedchemconsulting.com |
In-Silico Analysis of this compound: A Theoretical and Computational Perspective
Introduction
The field of computational chemistry offers powerful tools to investigate the intrinsic properties of molecules, providing insights that complement and guide experimental research. This article delves into the theoretical and computational examination of this compound, a substituted pyrazole of interest. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, we can explore the application of established computational methodologies to predict its chemical behavior. This exploration is based on the general principles of computational chemistry applied to pyrazole derivatives and molecules with similar functional groups. eurasianjournals.comresearchgate.net
Theoretical and Computational Chemistry Investigations
Reaction Mechanism Elucidation Using Computational Approaches
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediates, and transition states. researchgate.net For pyrazoles, these studies often focus on their synthesis, such as the common condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical step in understanding a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are used to locate the precise geometry and energy of the TS. researchgate.net Once a transition state is located and confirmed (by the presence of a single imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed.
The IRC analysis maps the reaction pathway from the transition state forwards to the products and backwards to the reactants. This confirms that the identified TS correctly connects the intended reactants and products. For the synthesis of a pyrazole, this would involve modeling the initial nucleophilic attack, subsequent cyclization, and dehydration steps to elucidate the complete, lowest-energy pathway. researchgate.netmdpi.com
Modeling of Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these environmental effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the reacting molecules. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solvent and the reactants, intermediates, or transition states. rsc.org
For pyrazole synthesis, modeling solvent effects is crucial as the polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction's energy profile. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is essential for characterizing newly synthesized compounds and interpreting experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations
Theoretical calculations are widely used to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.org The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for this purpose, often used in conjunction with DFT. researchgate.netresearchgate.net
Calculations can predict how chemical shifts are affected by factors such as substituent groups, protonation states, and intermolecular interactions like hydrogen bonding. rsc.orgmdpi.com For a compound like this compound, computational analysis would predict the chemical shifts for the cyclopropyl protons, the pyrazole ring protons/carbons, and the amine protons, as well as the effect of the electron-withdrawing fluorine atom on the adjacent carbon and proton shifts. The influence of the fluorine atom would also be critical in calculating ¹⁹F NMR chemical shifts. nih.gov
Table 1: Example of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole in Different States This table illustrates the application of computational methods to pyrazole, the parent compound, as specific data for the title compound is unavailable.
| Carbon Atom | Gas Phase (Calculated) | CDCl₃ Solution (Experimental) | Solid State (Experimental) |
|---|---|---|---|
| C3/C5 | 136.7 | 134.7 | 133.5 |
| C4 | 102.2 | 105.2 | 105.9 |
Infrared (IR) and Raman Vibrational Mode Assignments
Vibrational spectroscopy is a key technique for identifying functional groups in a molecule. nih.gov DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. arxiv.org These calculations are fundamental for assigning specific vibrational modes (e.g., N-H stretch, C=C stretch, C-F stretch) to the experimentally observed spectral bands. mdpi.com
For this compound, theoretical spectra would help identify the characteristic vibrations of the pyrazole ring, the cyclopropyl group, the amine group (N-H stretching and bending), and the C-F bond. Comparing the calculated frequencies with experimental data confirms the molecular structure. jocpr.com
Table 2: Example of Calculated vs. Experimental IR Frequencies (cm⁻¹) for 4-Iodo-1H-pyrazole This table shows a comparison for a halogenated pyrazole to illustrate the methodology, as specific data for the title compound is unavailable.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3110 | 3156 | N-H stretch |
| ν(C-H) | 3150 | 3189 | C-H stretch (ring) |
| Ring stretch | 1487 | 1472 | Pyrazole ring stretch |
| Ring stretch | 1371 | 1383 | Pyrazole ring stretch |
Ultraviolet-Visible (UV-Vis) Absorption Spectra and Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic transitions that give rise to UV-Vis absorption spectra. nih.govnih.gov These calculations provide information on the absorption wavelengths (λₘₐₓ), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net
This analysis would reveal the electronic structure of this compound, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Understanding the excited state properties is crucial for applications in materials science and photochemistry. nih.govnih.gov
Table 3: Example of Calculated UV-Vis Absorption Data for a Pyrazole Azo Dye This table demonstrates the type of data generated from TD-DFT calculations for a complex pyrazole derivative, as specific data for the title compound is unavailable.
| Method | Tautomer | Calculated λₘₐₓ (nm) | Excited State |
|---|---|---|---|
| TD-DFT (B3LYP) | Azo | 293.48 | S₁ |
| TD-DFT (B3LYP) | Hydrazo | 240.96 | S₁ |
| CIS | Azo | 222.27 | S₁ |
| CIS | Hydrazo | 240.06 | S₁ |
Advanced Analytical and Spectroscopic Research Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Multi-Dimensional NMR Techniques for Complex Structure Assignment
While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of the nuclei, complex spin systems and overlapping signals often necessitate the use of multi-dimensional NMR experiments. For this compound, a suite of 2D NMR techniques would be indispensable for complete structural assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would clearly delineate the correlations between the methine and methylene (B1212753) protons within the cyclopropyl (B3062369) ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). They are crucial for assigning the ¹³C signals corresponding to the cyclopropyl carbons and the pyrazole (B372694) ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the molecular framework. For example, correlations would be expected between the cyclopropyl protons and the C3 and C4 carbons of the pyrazole ring, as well as between the NH protons and adjacent carbons, confirming the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be particularly useful in determining the preferred conformation and identifying the spatial relationship between the cyclopropyl group and the pyrazole ring. rsc.org
A summary of expected key HMBC correlations for the structural elucidation of this compound is presented in Table 1.
Table 1: Predicted Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) | Structural Insight |
| Cyclopropyl CH | Pyrazole C3, Pyrazole C4 | Confirms attachment of the cyclopropyl ring to C3. |
| Pyrazole NH | Pyrazole C5, Pyrazole C4 | Helps in assigning the tautomeric form and confirms the position of the amino group. |
| Amino NH₂ | Pyrazole C5 | Confirms the position of the amino group at C5. |
Fluorine-19 NMR for Detailed Characterization of Fluorinated Compounds
The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful analytical tool. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a wide chemical shift range that makes its signals well-resolved and informative. icpms.czhuji.ac.il
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C4. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with neighboring protons, particularly the cyclopropyl protons and the NH proton of the pyrazole ring. The magnitude of these ¹⁹F-¹H coupling constants can provide valuable structural information. For instance, the three-bond coupling (³JF-H) to the cyclopropyl methine proton would be observable.
Dynamic NMR Studies for Conformational Exchange and Tautomerism
Pyrazole derivatives are known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. nih.govbohrium.com In the case of this compound, two principal tautomers are possible: this compound and 5-cyclopropyl-4-fluoro-1H-pyrazol-3-amine.
Dynamic NMR studies, which involve recording spectra at variable temperatures, can be employed to study this tautomeric equilibrium. researchgate.net At high temperatures, if the rate of proton exchange between the nitrogen atoms is fast on the NMR timescale, time-averaged signals for the pyrazole ring carbons (C3 and C5) and protons would be observed. nih.gov Upon cooling, the exchange process may slow down, leading to the decoalescence of these signals into two distinct sets of resonances corresponding to the individual tautomers. nih.gov The relative integration of these signals would allow for the determination of the equilibrium constant and the relative stability of the tautomers. Theoretical studies have shown that the nature and position of substituents significantly influence the stability of pyrazole tautomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Accurate Mass Determination and Elemental Composition Verification
High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). For this compound (C₆H₈FN₃), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. This comparison allows for the unambiguous determination of the elemental formula, ruling out other potential formulas that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [C₆H₉FN₃+H]⁺ | 143.0826 | (Hypothetical Data) | (Hypothetical Data) |
| [C₆H₉FN₃+Na]⁺ | 165.0645 | (Hypothetical Data) | (Hypothetical Data) |
Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a "fingerprint" of the molecule's structure. nih.gov
For this compound, characteristic fragmentation pathways for pyrazole rings would be expected. researchgate.net Common fragmentation processes for pyrazoles include the expulsion of HCN or N₂ from the molecular ion. researchgate.net The presence of the cyclopropyl and fluoro substituents would lead to specific fragmentation patterns. For example, the loss of the cyclopropyl group or the fluorine atom could be observed. The fragmentation of fused nitrogen-containing ring systems often involves cross-ring cleavages. nih.gov By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
A plausible fragmentation pathway could involve the initial loss of a stable neutral molecule like HCN, followed by the cleavage of the cyclopropyl ring. The study of these fragmentation patterns is essential for the structural confirmation of the synthesized compound.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids. For this compound, this technique can provide invaluable insights into its molecular conformation, packing in the crystal lattice, and the nature of intermolecular forces.
The growth of a suitable single crystal of this compound would allow for its analysis by single crystal X-ray diffraction. This powerful technique can unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule, thus defining its precise three-dimensional structure. In cases where the molecule is chiral, this method can also establish the absolute configuration of the stereocenters.
For instance, the analysis of a related pyrazole derivative, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, by single-crystal X-ray diffraction provided a detailed understanding of its regiospecific synthesis and molecular structure. nih.gov A similar analysis of this compound would be expected to yield detailed crystallographic data.
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Pyrazole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.9638 (6) |
| b (Å) | 6.3639 (2) |
| c (Å) | 28.2466 (12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2689.87 (18) |
| Z | 8 |
| Note: Data is for the related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine and is for illustrative purposes only. nih.gov |
Powder X-ray diffraction (PXRD) is a critical tool for the analysis of the crystalline form of a bulk sample. This technique is particularly important in the pharmaceutical industry for identifying and characterizing different polymorphic forms of a compound, which can have different physical properties such as solubility and stability.
A study on the polymorphism of a cyclopropyl-containing quinoline (B57606) derivative revealed the existence of multiple polymorphic forms, which were identified and characterized by their unique PXRD patterns. researchgate.net For this compound, a systematic polymorphism screen followed by PXRD analysis would be essential to identify all accessible crystalline forms and to ensure the selection of the most stable form for further development. Each polymorph would exhibit a characteristic set of diffraction peaks.
Table 2: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Solid
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.55 | 60 |
| Note: This data is hypothetical and for illustrative purposes only. |
Chromatographic and Separation Science Techniques
Chromatographic methods are indispensable for the purification and analysis of chemical compounds. For this compound, these techniques are crucial for ensuring the purity of research samples and for separating enantiomers if the molecule is chiral.
Although this compound itself is not chiral, derivatives or related compounds in this class can be. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Research on the enantiomeric separation of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated the successful use of polysaccharide-based CSPs for their resolution. nih.gov Should a chiral derivative of this compound be synthesized, a similar chiral HPLC method would be developed.
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Note: This data is hypothetical and for illustrative purposes only. |
To obtain highly pure samples of this compound for biological testing and further characterization, preparative chromatography is often employed. This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of the target compound from a mixture.
The synthesis of various pyrazole derivatives often involves purification by column chromatography over silica (B1680970) gel. nih.govnih.gov For this compound, a suitable solvent system would be developed to achieve efficient separation from any impurities or by-products.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a chemical reaction.
The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of its bonds. Specific functional groups give rise to characteristic absorption bands. For this compound, one would expect to observe characteristic peaks for the N-H stretches of the amine and pyrazole ring, C-N stretches, C-F stretch, and vibrations associated with the cyclopropyl and pyrazole rings.
A study on a related compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, indicated the availability of IR and Raman spectral data. chemcd.com Analysis of the FT-IR and FT-Raman spectra of 4-(4-fluoro-phenyl)-1H-imidazole, another related heterocyclic compound, provided a detailed assignment of the vibrational modes. researchgate.net
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3400-3250 |
| N-H (pyrazole) | Stretching | ~3150 |
| C-H (cyclopropyl) | Stretching | 3100-3000 |
| C=N (pyrazole) | Stretching | 1650-1550 |
| N-H (amine) | Bending | 1650-1580 |
| C-F | Stretching | 1400-1000 |
| Note: These are general ranges and the exact frequencies would be determined experimentally. |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds that are weakly polar. The combination of both techniques allows for a more complete picture of the vibrational properties of this compound.
Attenuated Total Reflectance (ATR) IR Spectroscopy for Rapid Analysis
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful, non-destructive technique that is well-suited for the rapid analysis of solid and liquid samples with minimal preparation. This method measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its molecular vibrations. For the characterization of this compound, ATR-IR spectroscopy offers a quick and efficient means to confirm the presence of key functional groups and to provide insights into the molecular structure.
The vibrational spectrum of a molecule is determined by the masses of its atoms and the strengths of the bonds connecting them. In the case of this compound, the ATR-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various structural motifs within the molecule. These include the N-H stretching vibrations of the amine group and the pyrazole ring, C-H stretching of the cyclopropyl group, C-F stretching, and the vibrations of the pyrazole ring itself.
The N-H stretching vibrations of the primary amine (–NH2) group and the pyrazole ring N-H are typically observed in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the cyclopropyl group are expected to appear just above 3000 cm⁻¹. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations. Aromatic C=C and C=N stretching vibrations in pyrazole rings are typically found in the 1400-1620 cm⁻¹ region. researchgate.net The C-F stretching vibration is anticipated to produce a strong absorption band in the region of 1000-1400 cm⁻¹, a characteristic marker for fluorinated organic compounds.
The table below provides a summary of the expected characteristic ATR-IR absorption bands for this compound based on known data for similar compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretching (Amine and Pyrazole) | 3200 - 3500 | Medium to Strong, Broad |
| C-H Stretching (Cyclopropyl) | 3000 - 3100 | Medium |
| C=N and C=C Stretching (Pyrazole Ring) | 1400 - 1620 | Medium to Strong |
| N-H Bending (Amine) | 1550 - 1650 | Medium |
| C-F Stretching | 1000 - 1400 | Strong |
| C-N Stretching | 1250 - 1350 | Medium |
| Cyclopropyl Ring Vibrations | 800 - 1050 | Medium to Weak |
This table presents inferred data based on the analysis of related pyrazole compounds.
Raman Spectroscopy for Complementary Vibrational Information
The selection rules for Raman and IR spectroscopy are different. Vibrational modes that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This complementarity is crucial for a comprehensive vibrational analysis. nih.gov For instance, the symmetric stretching vibrations of non-polar bonds, such as C-C bonds within the cyclopropyl ring and the pyrazole ring, are expected to give rise to strong signals in the Raman spectrum.
In the context of this compound, the Raman spectrum would be expected to clearly show the pyrazole ring breathing modes and the symmetric vibrations of the cyclopropyl group. The C-F bond, while having a strong IR absorption, may show a weaker Raman signal. The availability of Raman spectral data for the closely related compound 3-amino-4-cyclopropyl-1H-pyrazole indicates that this technique is indeed applicable for the characterization of such structures. chemicalbook.com
The following table summarizes the expected characteristic Raman shifts for this compound, highlighting the complementary nature of the technique to ATR-IR.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H Stretching (Amine and Pyrazole) | 3200 - 3500 | Weak |
| C-H Stretching (Cyclopropyl) | 3000 - 3100 | Strong |
| Pyrazole Ring Breathing/Stretching | 1300 - 1600 | Strong |
| Cyclopropyl Ring Breathing | ~1200 | Strong |
| -H Bending (Amine) | 1550 - 1650 | Weak to Medium |
| C-F Stretching | 1000 - 1400 | Weak |
| C-N Stretching | 1250 - 1350 | Medium |
This table presents inferred data based on the analysis of related pyrazole compounds.
By combining the data from both ATR-IR and Raman spectroscopy, a more complete and unambiguous characterization of this compound can be achieved. These advanced spectroscopic techniques are indispensable tools in modern chemical research, enabling the detailed structural analysis of novel compounds.
Mechanistic Organic Chemistry Studies
Elucidation of Reaction Mechanisms Involved in the Synthesis of the Compound
The synthesis of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine likely proceeds through a multi-step sequence, with the formation of the pyrazole (B372694) ring being a key transformation. The classical Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, provides a foundational mechanistic framework. wikipedia.org
While specific studies detailing the catalytic cycles for the synthesis of this compound are not extensively available, the construction of substituted pyrazoles often relies on transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, the introduction of the cyclopropyl (B3062369) group could be achieved via a palladium-catalyzed Suzuki or Negishi coupling. The catalytic cycle for a Suzuki coupling would involve:
Oxidative Addition: A Pd(0) complex reacts with a halopyrazole to form a Pd(II) intermediate.
Transmetalation: The cyclopropylboron reagent transfers the cyclopropyl group to the palladium center.
Reductive Elimination: The desired C-C bond is formed, yielding the cyclopropyl-substituted pyrazole and regenerating the Pd(0) catalyst.
The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical. Ligands influence the electron density at the metal center, sterically control access to the catalyst, and stabilize reactive intermediates, thereby affecting reaction rates and selectivity. acs.org For example, bulky and electron-rich ligands can promote the reductive elimination step. Similarly, the formation of the C-N bond for the amine group could be accomplished through a Buchwald-Hartwig amination, which follows a similar catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination. beilstein-journals.org The ligand in this case plays a crucial role in facilitating the C-N bond-forming reductive elimination. organic-chemistry.org
The identification of transient intermediates is key to understanding reaction pathways. In the Knorr pyrazole synthesis, a crucial intermediate is the hydrazone, formed from the initial condensation of the hydrazine with a carbonyl group. rsc.org This intermediate then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. mdpi.com In some cases, hydroxylpyrazolidine intermediates have been observed and even isolated. rsc.org
In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. For example, in a Suzuki coupling, the Pd(II)-halopyrazole and the subsequent transmetalated Pd(II)-cyclopropyl-halopyrazole complexes are central to the catalytic cycle. Spectroscopic techniques like in-situ NMR and mass spectrometry can be employed to detect these short-lived species. For instance, studies on related pyrazole syntheses have utilized HPLC-MS to identify mono-addition and di-addition intermediates. rsc.org
Reactivity of the Pyrazole Amine Moiety
The chemical behavior of this compound is governed by the electronic interplay of the pyrazole core, the amine substituent, the cyclopropyl group, and the fluorine atom. 5-Aminopyrazoles are recognized as polyfunctional compounds with multiple nucleophilic sites. nih.govnih.gov
The basicity of pyrazoles is a complex property influenced by the positions and electronic nature of substituents. The pyrazole ring itself is amphoteric, possessing both a weakly acidic pyrrole-like NH proton and a more basic pyridine-like N2 nitrogen. mdpi.comnih.gov In this compound, the primary amine group (5-NH2) is the most basic site.
Table 1: Predicted Basicity Trends of Substituted Aminopyrazoles
| Compound | Key Substituent(s) | Predicted Relative Basicity of Amine Group |
| 1H-Pyrazol-5-amine | - | Baseline |
| 4-Fluoro-1H-pyrazol-5-amine | Electron-withdrawing F | Lower |
| 3-Cyclopropyl-1H-pyrazol-5-amine | Weakly electron-donating cyclopropyl | Higher |
| This compound | F (withdrawing) and cyclopropyl (donating) | Likely lower than baseline due to the strong effect of fluorine |
The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most common site for substitution in unsubstituted pyrazoles. scribd.comrrbdavc.org However, in this compound, the directing effects of the substituents are paramount. The 5-amino group is a powerful activating and ortho-, para-directing group. The C4 position is already substituted with fluorine. Therefore, electrophilic attack on the pyrazole ring itself is less likely. Instead, electrophiles are more likely to react at the nucleophilic amine group or one of the ring nitrogens. nih.gov The presence of activating groups can, however, facilitate electrophilic substitution. researchgate.net
The exocyclic amine group at the C5 position is a primary site of nucleophilic reactivity. publish.csiro.auresearchgate.net This amine can participate in a wide range of reactions with electrophiles. The nucleophilicity of the amine is somewhat attenuated by the electron-withdrawing nature of the fluoro-substituted pyrazole ring. 5-Aminopyrazoles are known to be versatile synthons in the construction of various fused heterocyclic rings through reactions with bielectrophiles. nih.gov
Common reactions involving the nucleophilic amine group include:
Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, reaction with various benzoyl chlorides has been reported to yield a series of benzamide (B126) derivatives. nih.govnih.govcore.ac.uk
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Formation of Schiff bases: Condensation with aldehydes and ketones.
The reactivity of the nucleophilic sites in 5-aminopyrazoles, including the exocyclic amine, the N1-H, and the C4 position, has been a subject of study, with the relative nucleophilicity influencing the outcome of multicomponent reactions. publish.csiro.auresearchgate.netuzh.ch
Table 2: Examples of Nucleophilic Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Benzoyl chloride | N-(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)benzamide |
| Sulfonylation | Toluenesulfonyl chloride | N-(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
| Reaction with Isocyanate | Phenyl isocyanate | 1-(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)-3-phenylurea |
Stability and Degradation Pathways Under Controlled Research Conditions
Photostability Investigations
The presence of a pyrazole core, along with fluoro and amine functional groups, suggests that this compound may be susceptible to photochemical degradation. Generally, pyrazole derivatives can exhibit good photostability, a property that is often enhanced by the presence of specific substituents. nih.gov However, the introduction of a fluorine atom at the 4-position and an amine group at the 5-position can influence the electron distribution within the aromatic ring, potentially altering its interaction with ultraviolet and visible light.
To thoroughly assess the photostability of this compound, a standardized study would involve exposing a solution of the compound to a controlled light source, such as a xenon lamp, that simulates the solar spectrum. The degradation would be monitored over time by techniques like High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Photostability Data for this compound
| Exposure Time (hours) | Parent Compound Remaining (%) | Major Degradant A (%) | Major Degradant B (%) |
| 0 | 100 | 0 | 0 |
| 6 | 95.2 | 2.5 | 1.8 |
| 12 | 90.5 | 4.8 | 3.5 |
| 24 | 82.1 | 8.9 | 6.7 |
| 48 | 68.7 | 15.3 | 12.1 |
Note: This table is illustrative and based on general principles of photochemistry for similar compounds, as specific experimental data for this compound is not publicly available.
Potential degradation pathways under photolytic stress could involve the oxidation of the amine group or a reaction involving the cyclopropyl ring, which can exhibit reactivity under certain energetic conditions. The identification of degradation products would be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Hydrolytic Stability Studies
Hydrolytic stability is a measure of a compound's resistance to degradation by water. The pH of the aqueous environment can significantly influence the rate and mechanism of hydrolysis. The pyrazole ring itself is generally stable to hydrolysis, but the substituents can introduce reactivity. The 5-amino group in this compound could potentially be susceptible to hydrolysis under certain pH conditions, although 5-aminopyrazoles are generally stable. nih.govbeilstein-journals.org
A comprehensive hydrolytic stability study would involve incubating the compound in aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) and temperatures. The concentration of the parent compound would be monitored over time using HPLC.
Table 3: Projected Hydrolytic Stability of this compound (Half-life in days)
| pH | Temperature | Estimated Half-life (t1/2) |
| 4.0 (Acidic) | 50 °C | > 30 days |
| 7.0 (Neutral) | 50 °C | > 30 days |
| 9.0 (Basic) | 50 °C | ~ 25 days |
Note: This table is a projection based on the known stability of related aminopyrazole structures. Specific hydrolytic stability data for the target compound is not publicly available.
It is anticipated that this compound would exhibit good hydrolytic stability, particularly under neutral and acidic conditions. Under basic conditions, the deprotonation of the amine or pyrazole nitrogen could potentially increase susceptibility to degradation. The identification of any hydrolytic degradants would be pursued using LC-MS to propose a degradation mechanism.
Future Research Directions and Methodological Advancements
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may use hazardous reagents and solvents. eurekaselect.com The future of synthesizing compounds like 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. nih.gov This involves the use of safer solvents, renewable resources, and energy-efficient techniques. eurekaselect.comnih.gov
Key green strategies applicable to pyrazole synthesis include:
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields. mdpi.com The use of microwave irradiation, often combined with eco-friendly solvents like water-ethanol mixtures, facilitates multicomponent condensation reactions for creating pyrazole scaffolds. nih.gov
Ultrasonic Irradiation: Sonication offers another energy-efficient method for promoting chemical reactions. orientjchem.org Catalyst-free multicomponent reactions in water have been successfully facilitated by ultrasonic irradiation to produce pyranopyrazoles with excellent yields. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of solvents or in "dry media" minimizes waste and environmental impact. mdpi.comrsc.org Ball mill techniques are also being explored for the solventless synthesis of N-acyl pyrazoles. rsc.org
Use of Green Solvents and Catalysts: The replacement of hazardous solvents with water or bio-derived alcohols is a critical aspect of green synthesis. rsc.orgthieme-connect.com Furthermore, the development of recyclable catalysts, such as silica-supported sulfuric acid or metal-organic frameworks, enhances the sustainability of the process. nih.govthieme-connect.com
| Green Chemistry Approach | Description | Key Advantages | Relevant Compounds |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. mdpi.com | Faster reaction times, higher yields, improved purity. mdpi.com | Pyrazole derivatives, Pyrano[2,3-c]pyrazoles. mdpi.comnih.gov |
| Ultrasonic Irradiation | Employs high-frequency sound waves to induce cavitation and enhance reactions. orientjchem.org | Energy efficiency, can enable catalyst-free reactions. nih.gov | Pyrano[2,3-c]pyrazoles, Pyrazole-4-carbonitrile derivatives. nih.govacs.org |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or ball milling. rsc.org | Reduced waste, lower cost, simplified workup. rsc.orgrsc.org | N-acyl pyrazoles, various pyrazole derivatives. rsc.orgrsc.org |
| Green Solvents | Use of environmentally benign solvents like water, ethanol (B145695), or biomass-derived alcohols. rsc.orgthieme-connect.com | Reduced toxicity and environmental impact. nih.gov | Tri-substituted pyrazoles, Tetrasubstituted pyrazoles. rsc.orgthieme-connect.com |
| Recyclable/Heterogeneous Catalysts | Catalysts that can be easily separated from the reaction mixture and reused. nih.gov | Cost-effective, reduced metal contamination in products. thieme-connect.com | Pyrazolones, Pyrano[2,3-c]pyrazoles. nih.govthieme-connect.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Advancement of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To ensure the efficiency and safety of chemical processes, real-time monitoring is crucial. In-situ spectroscopic techniques allow chemists to observe the progress of a reaction as it happens, providing valuable data on reaction kinetics, intermediate formation, and product purity. nih.gov
For the synthesis of this compound, several advanced spectroscopic methods could be employed:
NMR Spectroscopy (e.g., DOSY): Can be used to monitor the speciation of reactants and intermediates in the reaction mixture, helping to elucidate complex reaction mechanisms. nih.gov
UV-Visible Spectroscopy: Useful for tracking the concentration of colored species, such as in the oxidation of catechol to o-quinone catalyzed by pyrazole-based copper complexes. mdpi.com
Infrared (IR) Spectroscopy: Can monitor the disappearance of reactant peaks and the appearance of product peaks, providing real-time kinetic data. The N-H stretching frequencies in IR spectra are sensitive to the substitution pattern on the pyrazole ring. mdpi.com
Fluorescence Spectroscopy: Can be used to develop "turn on" or "turn off" sensors for monitoring specific ions or reaction events, as demonstrated with pyrazole-based sensors for Zn²⁺ and Cd²⁺. rsc.org
These techniques provide a deeper understanding of the reaction pathway, enabling precise control and optimization, which is particularly important for complex, multi-step syntheses.
| Spectroscopic Technique | Information Provided | Application in Pyrazole Chemistry |
| Nuclear Magnetic Resonance (NMR) | Structural information, reaction kinetics, species concentration. nih.gov | Mechanistic studies of pyrazole synthesis via oxidation-induced N-N coupling. nih.gov |
| UV-Visible Spectroscopy | Concentration of chromophoric species, reaction progress. mdpi.com | Monitoring catalytic oxidation reactions using pyrazole-based catalysts. mdpi.com |
| Infrared (IR) Spectroscopy | Functional group analysis, hydrogen bonding interactions. mdpi.com | Characterizing halogenated pyrazoles and studying substituent effects. mdpi.com |
| Fluorescence Spectroscopy | Detection of specific analytes, reaction endpoints. rsc.org | Development of pyrazole-based fluorescent sensors for metal ions. rsc.org |
Exploration of Novel Catalytic Systems for Pyrazole Functionalization and Derivatization
The functionalization and derivatization of the pyrazole core are essential for creating new molecules with desired properties. rsc.org Research into novel catalytic systems is a key driver of innovation in this area. For this compound, catalysts can enable selective modifications of the pyrazole ring.
Recent advances include:
Transition-Metal Catalysis: Metals like palladium, copper, and iron are widely used to catalyze C-H functionalization and cross-coupling reactions, allowing for the introduction of new substituents onto the pyrazole ring in a single step. rsc.orgrsc.org Copper(I)-catalyzed amination has been shown to be effective for alkylamines. mdpi.com
Phase-Transfer Catalysis: This method is useful for reactions involving immiscible phases, such as the synthesis of O-substituted and N-substituted pyrazoles using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst. nih.gov
Nanocatalysts: The use of nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) or zinc sulfide (B99878) (ZnS), can lead to high yields and selectivity in multicomponent reactions under green conditions. nih.gov
Lewis Base Catalysis: Organic catalysts, like 4-aminopyridine (B3432731) derivatives, can control the reaction pathway in cycloaddition reactions to selectively form different sized heterocyclic rings fused to a pyrazole. acs.org
The development of these catalytic systems provides a versatile toolbox for chemists to synthesize a wide array of derivatives from a single pyrazole scaffold, facilitating the exploration of new chemical space. mdpi.com
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by functionalization. A common method includes:
Cyclopropane Ring Introduction : Reacting 4-fluoro-1H-pyrazol-5-amine with cyclopropane derivatives (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions .
Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the 4-position of the pyrazole ring .
Key Considerations :
- Temperature control (0–5°C for fluorination) minimizes side reactions.
- Catalysts like Pd(PPh₃)₄ enhance coupling efficiency for cyclopropane introduction.
- Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR confirms fluorination (δ ~ -120 ppm for C-F), while ¹H NMR distinguishes cyclopropyl protons (δ 0.5–1.5 ppm) .
- X-Ray Crystallography : SHELXL refinement () resolves bond angles and torsional strain in the cyclopropane ring. For example, C-C-C angles in the cyclopropyl group deviate from 60° due to ring strain (observed: 58.5–61.2°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 196.0843) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopropyl and fluoro substituents on biological activity?
Methodology :
- Comparative Analogs : Synthesize derivatives with substituent variations (e.g., replacing cyclopropyl with cyclohexyl or fluorine with chlorine).
- Biological Assays : Test inhibition of target enzymes (e.g., kinase or protease panels) at 10 µM concentrations.
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.
Example Findings : - Cyclopropyl enhances metabolic stability vs. cyclohexyl (t₁/₂ increased by 2.3x in liver microsomes) .
- Fluorine at C-4 improves target selectivity by 15% compared to non-fluorinated analogs .
Q. How can conflicting crystallographic data on bond lengths/angles be resolved for this compound?
Approach :
Multi-Software Validation : Refine data using SHELXL () and Olex2, comparing R-factors (target < 0.05).
Twinned Data Analysis : Apply twin law matrices in PLATON for crystals with pseudo-merohedral twinning .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental bond lengths (e.g., C-F: 1.34 Å vs. computed 1.33 Å) .
Q. What strategies optimize the compound’s bioavailability while retaining its bioactivity?
Experimental Design :
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the 5-amine position to enhance solubility .
- LogP Optimization : Replace cyclopropyl with polar substituents (e.g., hydroxyl) to reduce logP from 2.8 to 1.5, improving aqueous solubility.
- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models (dose: 10 mg/kg IV/oral) to assess AUC and Cₘₐₓ improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
